molecular formula C12H7F3 B13418497 Naphthalene, 1-(trifluoroethenyl)- CAS No. 33240-13-0

Naphthalene, 1-(trifluoroethenyl)-

Cat. No.: B13418497
CAS No.: 33240-13-0
M. Wt: 208.18 g/mol
InChI Key: FLXPCPOVRUQHDM-UHFFFAOYSA-N
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Description

Naphthalene, 1-(trifluoroethenyl)- is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a trifluoroethenyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-(trifluoroethenyl)- typically involves the reaction of naphthalene with trifluoroethylene under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with trifluoroethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Naphthalene, 1-(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(trifluoroethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,2-dione derivatives.

    Reduction: Reduction reactions can convert the trifluoroethenyl group to a trifluoroethyl group.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthalene-1,2-dione derivatives.

    Reduction: Naphthalene, 1-(trifluoroethyl)-.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Naphthalene, 1-(trifluoroethenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Naphthalene, 1-(trifluoroethenyl)- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways by binding to specific proteins, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, which lacks the trifluoroethenyl group.

    1-Fluoronaphthalene: A similar compound with a fluorine atom attached to the naphthalene ring.

    Naphthalene-1,2-dione: An oxidized derivative of naphthalene.

Uniqueness

Naphthalene, 1-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for various applications that other naphthalene derivatives may not be able to achieve.

Properties

CAS No.

33240-13-0

Molecular Formula

C12H7F3

Molecular Weight

208.18 g/mol

IUPAC Name

1-(1,2,2-trifluoroethenyl)naphthalene

InChI

InChI=1S/C12H7F3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

FLXPCPOVRUQHDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=C(F)F)F

Origin of Product

United States

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